2-Formyl-6-methylisonicotinic acid
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Overview
Description
2-Formyl-6-methylisonicotinic acid is an organic compound with the molecular formula C8H7NO3. It is a derivative of isonicotinic acid, characterized by the presence of a formyl group at the 2-position and a methyl group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methylisonicotinic acid typically involves the formylation of 6-methylisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Carboxy-6-methylisonicotinic acid.
Reduction: 2-Hydroxymethyl-6-methylisonicotinic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Formyl-6-methylisonicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formyl-6-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Lacks the formyl and methyl groups.
2-Formylisonicotinic acid: Lacks the methyl group.
6-Methylisonicotinic acid: Lacks the formyl group.
Uniqueness
2-Formyl-6-methylisonicotinic acid is unique due to the presence of both the formyl and methyl groups on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-formyl-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(8(11)12)3-7(4-10)9-5/h2-4H,1H3,(H,11,12) |
InChI Key |
DKDZZCDBSAPPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C(=O)O |
Origin of Product |
United States |
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